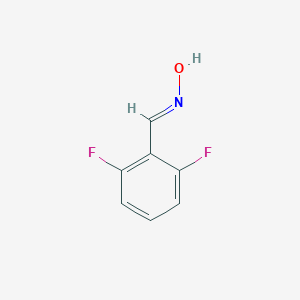

2,6-Difluorobenzaldehyde oxime

Übersicht

Beschreibung

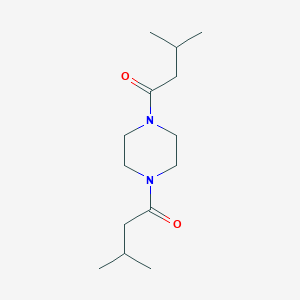

2,6-Difluorobenzaldehyde oxime is a chemical compound derived from 2,6-difluorobenzaldehyde. The synthesis of 2,6-difluorobenzaldehyde, a precursor to the oxime, involves the reaction of 2,6-dichlorobenzaldehyde with potassium fluoride (KF) in tetramethylene sulfoxide, followed by purification through fractionation. The optimized conditions for this reaction yield a product with a high purity of 98.1% .

Synthesis Analysis

The synthesis of oxime ethers, including those derived from 2,6-difluorobenzaldehyde, can be achieved through various methods. One such method is a one-pot two-step sequential transformation, which allows for the efficient construction of oxime ethers with a broad range of functional groups. This process involves the in situ formation of aryl aldehydes or ketones oximes followed by a nucleophilic aromatic substitution (SNAr) reaction. The SNAr reaction is facilitated by the selective cleavage of a carbon-fluorine (C-F) bond .

Molecular Structure Analysis

The molecular structure of 2,6-difluorobenzaldehyde oxime and its derivatives can be complex, and their reactivity can be influenced by the presence of substituents on the aromatic ring. For instance, the presence of electron-donating groups can affect the charge distribution in radical cation species, which in turn can influence the reactivity of the nitrogen atom in the oxime group .

Chemical Reactions Analysis

2,6-Difluorobenzaldehyde oxime can undergo various chemical reactions, including oxidative cyclization under photoinduced electron transfer conditions. This reaction can lead to the formation of phenanthridines, a class of compounds with interesting chemical properties. The reaction is initiated by an electron transfer step and is followed by a nucleophilic attack of the aryl ring onto the nitrogen of the oxime ether. The reaction is selective and regiospecific, which makes it a useful method for preparing substituted phenanthridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-difluorobenzaldehyde oxime derivatives can be tailored by the synthetic methods used to produce them. For example, the one-pot synthesis of dibenzo[b,h][1,6]naphthyridines from 2-acetylaminobenzaldehyde demonstrates the versatility of aldehyde oximes in forming complex heterocyclic compounds. These compounds exhibit strong fluorescence and can interact with double-stranded DNA, indicating potential applications in biochemistry and molecular biology .

Wissenschaftliche Forschungsanwendungen

Synthesis and Optimization : 2,6-Difluorobenzaldehyde is synthesized from 2,6-dichlorobenzaldehyde and KF, with a focus on optimizing the synthetic procedure for improved yield and purity (Wang Ya-lou, 2004).

Cyclocondensation Reactions : The compound participates in base-catalyzed cyclocondensation reactions to yield dihydro-2-thiouracil derivatives. These compounds are resistant to atmospheric oxidation even at high temperatures (Al-Omar, Al-Obaid, El‐Brollosy, & El-Emam, 2010).

Enzymatic Reduction of Oximes : Research on the enzymatic reduction of oximes, including 2,6-difluorobenzaldehyde oxime, to imines under various conditions has been conducted. This process is oxygen-insensitive and requires active protein and NADH or NADPH (Heberling, Girreser, Wolf, & Clement, 2006).

Radiosynthesis and Biodistribution : 2,6-Difluorobenzaldehyde oxime has been used in the radiosynthesis and biodistribution of cyclic RGD peptides, showing potential in receptor imaging using positron emission tomography (PET) (Glaser et al., 2008).

Gas Chromatographic Analysis : Its oxime derivatives are advantageous for gas chromatographic analysis of aldehydes in gaseous or air samples due to their good separation and sensitivity properties (Nishikawa & Sakai, 1995).

Conformational and Vibrational Analysis : The conformational and vibrational characteristics of 2,6-difluorobenzaldehyde, among other derivatives, have been analyzed using ab initio Hartree-Fock and density functional theory calculations (Sağlam & Ucun, 2008).

Protein-Polysaccharide Conjugate Vaccines : Oxime chemistry, involving 2,6-difluorobenzaldehyde oxime, has been used for the bioconjugation of proteins and polysaccharides in the preparation of conjugate vaccines (Lees, Sen, & López-Acosta, 2006).

Quantum Chemical Calculations : Quantum chemical calculations on 2,6-difluorobenzaldehyde oxime derivatives have been conducted to investigate their molecular geometry, vibrational frequencies, and other physical and chemical properties (Gökce & Bahçelī, 2011).

Safety And Hazards

Zukünftige Richtungen

Oximes are valuable, versatile scaffolds of interest in medicinal and materials chemistry, as well as for synthetic use . Future directions in this research area could involve improving the young research area of catalytic oxime to hydroxylamine reduction , and the development of oximes capable of crossing the blood-brain barrier to treat organophosphorus poisoning .

Eigenschaften

IUPAC Name |

(NE)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWOZJHFLGQGDU-ONNFQVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=NO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)/C=N/O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluorobenzaldehyde oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione](/img/structure/B96414.png)

![2-Ethylthieno[2,3-b]pyridine](/img/structure/B96423.png)